N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide
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Overview
Description
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a tetrahydrothiophene moiety, and a trifluoromethyl-substituted benzamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine and tetrahydrothiophene intermediates. These intermediates are then coupled with a benzamide derivative under specific reaction conditions. Common reagents used in these reactions include reducing agents, catalysts, and solvents that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(piperidin-4-yl)-4-(tetrahydrothiophen-3-yl)piperazine
- (1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methanol
- [1-(thiolan-3-yl)piperidin-4-yl]methanamine
Uniqueness
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide stands out due to its trifluoromethyl-substituted benzamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential therapeutic benefits.
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2OS/c19-18(20,21)16-4-2-1-3-15(16)17(24)22-11-13-5-8-23(9-6-13)14-7-10-25-12-14/h1-4,13-14H,5-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIENIABSPJIJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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